REACTION_CXSMILES
|
C([Li])CCC.CCOCC.[C:11]1([C:17]#[C:18][CH3:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>O>[CH2:17]([C:18]#[CH:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On warming to room temperature the mixture
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
the ether layer was separated
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |